2-(Pyridin-2-YL)-2H-indazole
Description
Properties
Molecular Formula |
C12H9N3 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-pyridin-2-ylindazole |
InChI |
InChI=1S/C12H9N3/c1-2-6-11-10(5-1)9-15(14-11)12-7-3-4-8-13-12/h1-9H |
InChI Key |
CDWMERFUIJAQCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C3C=CC=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-YL)-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the indazole ring. The reaction conditions often involve the use of catalysts such as trifluoromethanesulfonic acid and solvents like anhydrous ethanol .
Industrial Production Methods: Industrial production methods for 2-(Pyridin-2-YL)-2H-indazole may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Visible-Light-Driven Decarboxylative Coupling
This reaction enables C3 acylation using α-keto acids under photochemical conditions :
General Reaction Scheme
2-(Pyridin-2-yl)-2H-indazole + α-keto acid → 3-Acyl-2H-indazole + CO₂
Key Conditions
-
Solvent: MeCN/HFIP (3:1 v/v)
-
Light source: 420–425 nm LED
-
Atmosphere: N₂
-
Reaction time: 10–20 hrs
Substrate Scope & Yields
| Substrate (R) | α-Keto Acid (R') | Product Yield | Reference |
|---|---|---|---|
| Phenyl | Phenyl | 70% | |
| 4-Bromophenyl | Phenyl | 68% | |
| 3-Nitrophenyl | Phenyl | 58% | |
| Cyclohexyl | Phenyl | 25% |
Mechanism
-
Energy transfer from excited 2H-indazole to α-keto acid initiates decarboxylation
Transition-Metal-Catalyzed C-H Functionalization
Rhodium(III) catalysts enable regioselective C3 functionalization :
Rh(III)-Catalyzed Annulation with Internal Alkynes
Reaction
2-(Pyridin-2-yl)-2H-indazole + Alkyne → Fused polycyclic indazoles
Conditions
-
Catalyst: [Cp*RhCl₂]₂ (5 mol%)
-
Oxidant: Cu(OAc)₂
-
Solvent: DCE, 100°C
Key Example
Reaction with diphenylacetylene yields 85% of a pentacyclic indazole derivative .
Coupling with α-Keto Aldehydes
Reaction
2-(Pyridin-2-yl)-2H-indazole + α-Keto Aldehyde → 3-Acyl-2H-indazole
Conditions
-
Catalyst: RhCl₃·3H₂O (10 mol%)
-
Additive: AgSbF₆
-
Solvent: TFE, 80°C
Scope
Electron-deficient aldehydes (e.g., pyruvates) react efficiently (yields: 65–82%) .
Organophosphorus-Mediated Cyclization
This method constructs 2H-indazole cores from hydrazone precursors :
General Pathway
2-Nitrobenzaldehyde → Hydrazone → Cyclization → 2-(Pyridin-2-yl)-2H-indazole
Key Features
Electrophilic Aromatic Substitution
The electron-rich indazole ring undergoes:
4.1 Nitration
-
Reagent: HNO₃/H₂SO₄
-
Position: Predominantly C5
4.2 Halogenation
-
Reagents: NBS (Br), NCS (Cl)
-
Position: C3 and C5
Coordination Chemistry
The pyridyl nitrogen participates in metal complex formation:
Example Complex
[Cu(2-(Pyridin-2-yl)-2H-indazole)₂Cl₂]
-
Geometry: Distorted octahedral
-
Application: Catalytic oxidation studies
Critical Reaction Comparison Table
Mechanistic Insights
-
Photoreactions depend on intersystem crossing efficiency between indazole and keto acid
-
Rh catalysis proceeds via cyclometalated Rh intermediates with κ²-(N,N) coordination
-
Steric effects from the pyridyl group direct electrophilic substitution to C3/C5 positions
This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Recent advances in photoredox and C-H activation methodologies have significantly expanded its synthetic utility.
Scientific Research Applications
Anticancer Properties
Mechanism of Action:
Research indicates that derivatives of 2-(Pyridin-2-YL)-2H-indazole exhibit potent anticancer properties through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs). For instance, some derivatives have been identified as selective inhibitors of CDK4 and CDK6, which are crucial in cell proliferation pathways associated with cancer progression .
Case Studies:
- A study demonstrated that certain 2H-indazole derivatives showed significant antitumor activity against various cancer cell lines, including colon cancer models. For example, compound CFI-400945 was noted as an effective inhibitor of HCT116 tumor growth in vivo, highlighting its potential as a clinical candidate for cancer therapy .
- Another research effort synthesized a series of 1H-indazole derivatives that displayed strong inhibitory effects against Bcr-Abl kinase, a target in chronic myeloid leukemia treatment. Notably, one compound exhibited comparable potency to Imatinib, a standard treatment .
Antimicrobial Activity
Broad-Spectrum Efficacy:
The antimicrobial potential of 2-(Pyridin-2-YL)-2H-indazole has been explored against various pathogens. Studies have shown that certain derivatives possess enhanced activity against protozoa such as Giardia intestinalis and Entamoeba histolytica, often outperforming traditional antimicrobial agents like metronidazole .
Data Summary:
Enzyme Inhibition
Targeted Therapeutics:
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, recent studies have highlighted its role as an inhibitor of vascular endothelial growth factor receptors (VEGFR), which are critical in tumor angiogenesis .
Research Findings:
- A series of indazole derivatives were synthesized and evaluated for their inhibitory activity against VEGFR-2, with some compounds showing IC50 values significantly lower than established inhibitors like sorafenib .
- The development of selective inhibitors targeting CDKs has positioned these compounds as promising candidates for treating various cancers and inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-YL)-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Data Tables
Table 2: Reactivity and Functionalization Pathways
Biological Activity
2-(Pyridin-2-YL)-2H-indazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of 2-(Pyridin-2-YL)-2H-indazole is C11H8N4, characterized by a fused indazole and pyridine structure. The unique arrangement of nitrogen atoms contributes to its chemical reactivity and biological properties. The presence of the pyridine ring enhances its electron-withdrawing properties, which may influence its interactions with biological targets.
Anticancer Activity
Research indicates that 2-(Pyridin-2-YL)-2H-indazole exhibits significant anticancer activity. It has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in cell proliferation and cancer progression. These inhibitors have shown efficacy in treating various cancers, including breast cancer and inflammatory conditions .
Case Study: CDK Inhibition
A study demonstrated that derivatives of 2H-indazole effectively inhibited CDK4 and CDK6 activity, leading to reduced cell proliferation in cancer cell lines. The compounds were tested against a range of cancer types, showing promise as targeted therapeutics with controlled release properties .
Antimicrobial Activity
In addition to anticancer properties, 2-(Pyridin-2-YL)-2H-indazole has demonstrated antimicrobial activity against various pathogens. A synthesis study highlighted its effectiveness against protozoa such as Giardia intestinalis and Entamoeba histolytica, often outperforming standard treatments like metronidazole .
Table 1: Antimicrobial Activity of 2-(Pyridin-2-YL)-2H-Indazole Derivatives
| Compound | Target Pathogen | IC50 (µM) | Comparison Drug | Reference |
|---|---|---|---|---|
| 18 | Giardia intestinalis | 0.78 | Metronidazole | |
| 23 | Candida albicans | 0.95 | Fluconazole | |
| 10 | Entamoeba histolytica | 0.85 | Metronidazole |
The mechanisms through which 2-(Pyridin-2-YL)-2H-indazole exerts its biological effects are under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing their activity and leading to therapeutic effects. For instance, the binding affinity to various biological targets is a key area for further research.
Future Directions
Continued research into the biological activity of 2-(Pyridin-2-YL)-2H-indazole is essential for understanding its full therapeutic potential. Future studies should focus on:
- Elucidating the detailed mechanisms of action.
- Conducting in vivo studies to assess efficacy and safety profiles.
- Exploring structural modifications to enhance potency and selectivity against specific targets.
Q & A
Q. Basic
- Storage : Keep in airtight containers at –20°C to prevent degradation.
- Exposure Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential acute toxicity (H302) .
- Emergency Procedures : For accidental ingestion, immediate mouth rinsing and medical consultation are advised .
How can computational tools predict the reactivity of 2-(Pyridin-2-yl)-2H-indazole in novel reactions?
Q. Advanced
- Retrosynthetic Analysis : Tools like Pistachio and Reaxys databases identify feasible precursors (e.g., pyridylimidazoles) and reaction pathways .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities for biological targets, such as enzyme active sites, based on steric and electronic compatibility .
What insights do crystallographic studies provide for this compound?
Advanced
Single-crystal X-ray diffraction reveals:
- Packing Interactions : Monoclinic systems () show C–H···N and π-π stacking, influencing stability .
- Coordination Geometry : In metal complexes (e.g., Co(II) or Ni(II)), the pyridyl nitrogen acts as a ligand, forming tetrahedral or pentacoordinate geometries .
How are byproducts mitigated during indazole synthesis?
Q. Basic
- Chromatographic Purification : Silica gel chromatography (hexane/EtOAc gradients) isolates target compounds from diastereomers or unreacted starting materials .
- Solvent Optimization : Polar solvents (e.g., DMF) reduce aggregation, while non-polar solvents (hexane) favor crystallization .
What role does this compound play in coordination chemistry?
Advanced
2-(Pyridin-2-yl)-2H-indazole serves as a bidentate ligand in transition metal complexes. For example:
- Cobalt Complexes : Dinuclear Co(II) structures with tetrahedral coordination exhibit magnetic anisotropy, relevant to materials science .
- Nickel Complexes : [Ni(Ppz)Cl]ClO derivatives demonstrate catalytic potential in transfer hydrogenation due to redox-active metal centers .
How do kinetic studies elucidate reaction mechanisms involving this compound?
Q. Advanced
- Radical Trapping Experiments : Using TEMPO to quench radical intermediates confirms CDC’s radical pathway .
- Isotopic Labeling : -labeling in oxidative coupling tracks oxygen incorporation, distinguishing concerted vs. stepwise mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
